CX-5011

Catalog No.
S843538
CAS No.
1333382-30-1
M.F
C20H11N4NaO2
M. Wt
362.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CX-5011

CAS Number

1333382-30-1

Product Name

CX-5011

IUPAC Name

sodium 5-(3-ethynylanilino)pyrimido[4,5-c]quinoline-8-carboxylate

Molecular Formula

C20H11N4NaO2

Molecular Weight

362.3 g/mol

InChI

InChI=1S/C20H12N4O2.Na/c1-2-12-4-3-5-14(8-12)23-19-18-16(10-21-11-22-18)15-7-6-13(20(25)26)9-17(15)24-19;/h1,3-11H,(H,23,24)(H,25,26);/q;+1/p-1

InChI Key

FSIFELDKZUCPMJ-UHFFFAOYSA-M

SMILES

Array

Synonyms

5-[(3-ethynylphenyl)amino]-pyrimido[4,5-c]quinoline-8-carboxylic acid, monosodium salt

Canonical SMILES

C#CC1=CC(=CC=C1)NC2=NC3=C(C=CC(=C3)C(=O)[O-])C4=CN=CN=C42.[Na+]

CX-5011 is a highly selective and potent inhibitor of protein kinase CK2 (IC50 = 0.175 nM for native CK2), a pro-survival and anti-apoptotic kinase highly expressed in cancer cells. It was highly selective for CK2 over a panel of 235 protein kinases. It induces apoptosis, has anticancer properties in vitro, and appears to overcome the drug resistance phenotype that is partially induced by CK2.

CX-5011 (CAS 1333382-30-1) is a highly potent, ATP-competitive inhibitor of Casein Kinase 2 (CK2) formulated as a sodium salt. Structurally, it features a pyrimido[4,5-c]quinoline core, which distinguishes it from earlier pyridine-based analogs. This specific structural modification grants CX-5011 exceptional kinome selectivity while maintaining sub-nanomolar target affinity (Ki ~ 0.42 nM). Additionally, it possesses a unique dual-mechanism profile, acting both as a CK2 inhibitor and a potent inducer of non-apoptotic cell death (methuosis) via Rac1 activation. The sodium salt formulation is specifically designed to optimize solubility and handling in complex biological assays and in vivo formulations, making it a premium choice for rigorous target validation and oncology drug development [1].

Substituting CX-5011 with the closely related and more common clinical benchmark, CX-4945 (Silmitasertib), introduces severe polypharmacology risks. CX-4945 inhibits dozens of off-target kinases, confounding experimental readouts and making it impossible to definitively attribute observed phenotypes to CK2 inhibition alone [1]. Furthermore, utilizing the free acid form of CX-5011 instead of the sodium salt (CAS 1333382-30-1) often leads to precipitation in aqueous assay buffers or in vivo dosing vehicles, resulting in inconsistent bioavailability and irreproducible dose-response curves. Procurement of the exact sodium salt of CX-5011 is critical for researchers requiring high-fidelity target isolation and reliable formulation processability.

Kinome Selectivity and Off-Target Reduction

CX-5011 demonstrates unprecedented selectivity for CK2 compared to the clinical benchmark CX-4945. The substitution of a pyridine ring with a pyrimidine ring weakens off-target interactions, drastically reducing the number of kinases inhibited and improving the Gini coefficient from 0.615 to 0.735 [1].

Evidence DimensionOff-target kinase hits (>50% inhibition)
Target Compound Data11 kinases
Comparator Or Baseline30 kinases (CX-4945)
Quantified Difference63% reduction in off-target binding
Conditions102-kinase profiling panel at 1 µM

Eliminates confounding off-target effects, ensuring that experimental readouts are genuinely driven by CK2 inhibition.

CK2-Independent Methuosis Induction Potency

Beyond CK2 inhibition, CX-5011 acts as a powerful inducer of methuosis—a form of non-apoptotic cell death driven by hyperactivation of Rac1 and massive macropinocytosis. In direct comparisons, CX-5011 promotes the formation of enlarged cytosolic vacuoles at significantly lower concentrations than its parent compound [1].

Evidence DimensionMethuosis induction potency
Target Compound DataActive at low micromolar concentrations
Comparator Or BaselineRequires 4x higher concentration (CX-4945)
Quantified Difference4-fold more powerful at inducing methuosis
ConditionsMammalian cell culture and in vivo zebrafish models

Provides a highly potent mechanism to eradicate apoptosis-resistant or multidrug-resistant cancer cells.

Formulation Processability and Aqueous Solubility

The sodium salt formulation of CX-5011 (CAS 1333382-30-1) overcomes the poor aqueous solubility typical of highly lipophilic tricyclic kinase inhibitors. It readily forms stable, clear solutions in standard low-toxicity vehicles, whereas free acid forms or generic analogs are prone to phase separation.

Evidence DimensionSolution clarity and stability
Target Compound DataClear solution at >= 0.99 mM (>= 0.36 mg/mL)
Comparator Or BaselineHigh precipitation risk (Free acid / generic lipophilic inhibitors)
Quantified DifferenceMaintains 100% optical clarity without exceeding 10% DMSO
Conditions10% DMSO / 90% (20% SBE-beta-CD in saline) vehicle

Prevents assay failure and dosing inconsistencies caused by compound precipitation in complex biological matrices.

High-Fidelity CK2 Target Validation Assays

Directly downstream of its superior kinome selectivity, CX-5011 is the optimal chemical probe for isolating CK2-dependent pathways in oncology and metabolic research, avoiding the polypharmacology artifacts associated with CX-4945 [1].

Screening Against Multidrug-Resistant (MDR) Malignancies

Leveraging its potent, 4-fold enhanced ability to induce methuosis, this compound is perfectly suited for developing therapeutic strategies against imatinib-resistant or apoptosis-evading cancer cell lines[2].

Standardized In Vivo Xenograft Dosing

Thanks to the high solubility of the sodium salt form, CX-5011 is highly recommended for in vivo efficacy studies requiring reproducible, precipitation-free dosing in standard vehicles like SBE-beta-CD or PEG300 .

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

362.07796989 Da

Monoisotopic Mass

362.07796989 Da

Heavy Atom Count

27

UNII

2F5JG09KS6

Wikipedia

Cx-5011

Dates

Last modified: 08-15-2023
1.Battistutta, R.,Cozza, G.,Pierre, F., et al. Unprecedented selectivity and structural determinants of a new class of protein kinase CK2 inhibitors in clinical trials for the treatment of cancer. Biochemistry 50(39), 8478-8488 (2011).

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